tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane
CAS No.: 2035508-27-9
Cat. No.: VC7457792
Molecular Formula: C13H19F3O2Si
Molecular Weight: 292.373
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2035508-27-9 |
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Molecular Formula | C13H19F3O2Si |
Molecular Weight | 292.373 |
IUPAC Name | tert-butyl-dimethyl-[4-(trifluoromethoxy)phenoxy]silane |
Standard InChI | InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3 |
Standard InChI Key | NJLSLBYVJCUBRG-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is C₁₃H₁₉F₃O₂Si, with a calculated molecular weight of 300.37 g/mol. The structure comprises a phenoxy ring substituted with a trifluoromethoxy (-OCF₃) group at the 4-position, shielded by a TBDMS group via an oxygen-silicon bond. This configuration combines the electron-withdrawing effects of the trifluoromethoxy group with the steric bulk of the TBDMS moiety, influencing reactivity and stability .
Key structural analogs include:
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tert-Butyldimethyl(4-nitrophenoxy)silane (CAS 117635-44-6): A nitro-substituted variant with a molecular weight of 253.37 g/mol .
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tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS 873426-76-7): A boronate ester analog synthesized via palladium-catalyzed borylation .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane likely follows a two-step sequence:
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Introduction of the Trifluoromethoxy Group:
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Electrophilic trifluoromethoxylation of phenol derivatives using reagents like trifluoromethyl triflate (CF₃OTf) or Umemoto’s reagent.
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Silylation:
Optimized Reaction Conditions
A representative protocol derived from analogous compounds involves:
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Reagents: 4-(Trifluoromethoxy)phenol (1 equiv), TBDMS-Cl (1.2 equiv), imidazole (1.5 equiv).
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Solvent: Anhydrous DCM, 0°C to room temperature.
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Yield: ~85–90% after purification via column chromatography .
Palladium-Catalyzed Modifications
For boronate-containing analogs, cross-coupling reactions employ:
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Catalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 2 mol%).
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Ligand: Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (SPhos, 4 mol%).
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Conditions: Toluene, 100°C, 15 hours, yielding >85% boronate esters .
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Stability: The TBDMS group confers resistance to hydrolysis under neutral and weakly acidic conditions, but cleaves in the presence of fluoride ions (e.g., TBAF) .
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Thermal Stability: Decomposition occurs above 200°C, releasing silicon oxides and fluorinated byproducts .
Spectroscopic Data (Inferred)
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¹H NMR (CDCl₃): δ 0.20 (s, 6H, Si(CH₃)₂), 1.00 (s, 9H, C(CH₃)₃), 6.90–7.10 (m, 4H, aromatic).
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¹⁹F NMR: δ -58.5 (s, CF₃).
Applications in Organic Synthesis
Protecting Group Strategy
The TBDMS group serves as a temporary protective moiety for phenolic hydroxyl groups during multi-step syntheses, particularly in:
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Natural Product Synthesis: Stabilization of sensitive intermediates in alkaloid and terpenoid pathways.
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Peptide Modification: Protection of tyrosine residues in solid-phase peptide synthesis .
Suzuki-Miyaura Cross-Coupling
Boronate analogs (e.g., CAS 873426-76-7) participate in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical intermediates . For example:
where X = Br, I.
Fluorinated Material Development
The trifluoromethoxy group enhances lipid solubility and metabolic stability, making the compound valuable in:
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Agrochemicals: Herbicides and insecticides with improved rainfastness.
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Liquid Crystals: Components in display technologies due to low viscosity and high dielectric anisotropy.
Environmental and Regulatory Considerations
Ecotoxicity
Data gaps exist, but siloxane derivatives generally exhibit:
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Low Bioaccumulation: LogP ≈ 4.5 (calculated for C₁₃H₁₉F₃O₂Si), below the threshold for bioaccumulative concern .
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Moderate Mobility: Predicted soil adsorption coefficient (Koc) ~500 L/kg, indicating moderate mobility in aquatic systems .
Disposal Recommendations
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